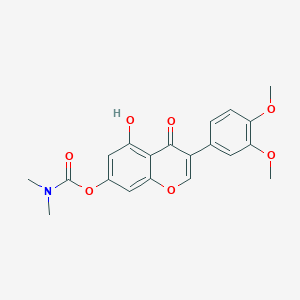

3-(3,4-dimethoxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl dimethylcarbamate

Description

Properties

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-5-hydroxy-4-oxochromen-7-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO7/c1-21(2)20(24)28-12-8-14(22)18-17(9-12)27-10-13(19(18)23)11-5-6-15(25-3)16(7-11)26-4/h5-10,22H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTPEOYYIFNEEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC(=C(C=C3)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl dimethylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

Introduction of the 3,4-dimethoxyphenyl group: This step often involves a Friedel-Crafts acylation reaction, where the chromen-4-one core is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Carbamate formation: The final step involves the reaction of the hydroxylated chromen-4-one derivative with dimethylcarbamoyl chloride in the presence of a base such as triethylamine to form the desired dimethylcarbamate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl dimethylcarbamate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The carbonyl groups in the chromen-4-one core can be reduced to alcohols using reducing agents such as sodium borohydride.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has shown strong antioxidant properties, which are essential for protecting cells from oxidative stress. Research indicates that it can scavenge free radicals effectively, making it a candidate for further studies in oxidative stress-related diseases .

- Anti-inflammatory Effects : Studies have demonstrated that this compound can inhibit inflammatory responses. For instance, in vitro experiments revealed that it significantly reduced the secretion of pro-inflammatory cytokines such as interleukin (IL)-6 and IL-8 from immune cells treated with allergens .

- Anticancer Potential : The compound's structure suggests potential anticancer properties. Flavonoids similar to this compound have been linked to apoptosis in cancer cells and may inhibit tumor growth through various mechanisms, including modulation of cell signaling pathways .

Case Studies

Several studies have highlighted the applications of this compound in different contexts:

Case Study 1: Anti-inflammatory Effects in Atopic Dermatitis

In a study involving Nc/Nga mice sensitized to allergens, treatment with the compound resulted in a significant reduction in skin inflammation scores compared to untreated controls. This suggests that the compound could be a potential therapeutic agent for atopic dermatitis .

Case Study 2: Antioxidant Activity Assessment

A comparative study using various synthesized compounds showed that 3-(3,4-dimethoxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl dimethylcarbamate exhibited superior antioxidant capacity compared to standard antioxidants like vitamin C. This positions the compound as a promising candidate for formulations aimed at oxidative stress mitigation .

Data Tables

The following table summarizes key properties and findings related to this compound:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Inhibition of enzymes: It can inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase.

Modulation of signaling pathways: It may modulate signaling pathways related to cell proliferation and apoptosis, such as the MAPK and PI3K/Akt pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s core chromen-4-one structure is shared with flavonoids like luteolin and curcumin analogs. Key comparisons include:

- Curcumin Analogs (): Derivatives such as (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) exhibit strong antioxidant activity due to methoxy groups enhancing electron donation. The target compound’s 3,4-dimethoxyphenyl group may similarly stabilize free radicals, while the dimethylcarbamate at position 7 could reduce polarity compared to hydroxyl groups in curcumin analogs .

Chromen-7-yl Oxy Derivatives ():

Compounds like (E)-5-((2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl)oxy)pentyl 3-(4-hydroxyphenyl)acrylate (5c) feature ether-linked cinnamic acid chains. Replacing the oxy group with a dimethylcarbamate may enhance hydrolytic stability and alter binding affinity to targets like tyrosinase or ACE .- Carbamate-Containing Pesticides (): XMC (3,5-dimethylphenyl methylcarbamate) and methiocarb are acetylcholinesterase inhibitors.

Physicochemical Properties

- Stability: Carbamates are generally more resistant to hydrolysis than esters, suggesting enhanced metabolic stability over oxy-linked cinnamates (e.g., 5c) .

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl dimethylcarbamate is a member of the chromone family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is . It features a chromone backbone with significant substitutions that contribute to its biological activity. The presence of dimethoxy and hydroxy groups enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 374.40 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP (octanol-water partition) | 2.5 |

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

- Mechanism : The hydroxyl groups in the structure are believed to be responsible for the electron-donating ability, which stabilizes free radicals.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound against various cancer cell lines.

- Case Study : In vitro studies demonstrated that the compound induced apoptosis in breast cancer cells (MCF-7) through the activation of caspase pathways .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in animal models.

- Research Findings : A study reported that administration of the compound significantly lowered levels of pro-inflammatory cytokines (IL-6, TNF-alpha) in a rat model of induced inflammation .

Antimicrobial Activity

Preliminary investigations suggest that this compound possesses antimicrobial properties against several bacterial strains.

- Findings : The minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli were found to be 50 µg/mL and 70 µg/mL respectively, indicating moderate antibacterial activity .

The biological activities of This compound can be attributed to its interaction with various biological pathways:

- Reactive Oxygen Species (ROS) Scavenging : The compound's structure allows it to effectively neutralize ROS.

- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase in cancer cells, preventing proliferation.

- Inhibition of NF-kB Pathway : By inhibiting this pathway, the compound reduces inflammation and cancer cell survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.